molecular formula C10H11NO6S B2455463 Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate CAS No. 80998-67-0

Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate

Cat. No. B2455463
CAS RN: 80998-67-0
M. Wt: 273.26
InChI Key: KXOAIVMMWXYARA-UHFFFAOYSA-N
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Description

Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate, also known as DSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DSC is a sulfonamide derivative that has been synthesized for the first time in 1957. Since then, several synthesis methods have been developed, and its properties and potential applications have been extensively studied.

Mechanism of Action

The mechanism of action of Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate is not well understood. However, it is believed to inhibit the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate has several advantages as a research tool. It is easy to synthesize and purify, and it is stable under a wide range of conditions. However, its use in lab experiments is limited by its toxicity and potential side effects. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for research on Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate. One potential application is in the development of novel drugs targeting cancer and viral infections. This compound has also been studied as a potential catalyst for various chemical reactions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to improve the yield and purity of the product. This compound has been extensively studied for its potential applications in medicinal chemistry, material science, and catalysis. It has several biochemical and physiological effects and has been shown to have anticancer, antiviral, and antibacterial activities. However, its use in lab experiments is limited by its toxicity and potential side effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate involves the reaction of 2-aminobenzenesulfonamide with dimethyl oxalate in the presence of a strong base such as sodium hydride. The resulting product is then treated with acid to obtain this compound. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has been used as a scaffold for the development of novel drugs targeting various diseases.

properties

IUPAC Name

dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)18(11,14)15/h3-5H,1-2H3,(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOAIVMMWXYARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80998-67-0
Record name 1,4-dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate
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